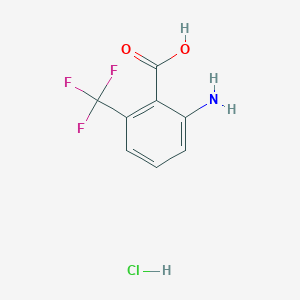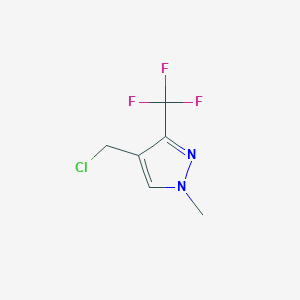
ブルシン二水和物
概要
説明
Brucine dihydrate is a naturally occurring alkaloid extracted from the seeds of Strychnos nux-vomica, commonly known as Nux-vomica. This compound is known for its bitter taste and high toxicity. Brucine dihydrate is a weak alkaline indole alkaloid and is one of the main bioactive constituents of Nux-vomica. It has been widely studied for its pharmacological activities, including anti-tumor, anti-inflammatory, and analgesic effects .
科学的研究の応用
作用機序
Target of Action
Brucine dihydrate, also known as 10,11-Dimethoxystrychnine, is a weak alkaline indole alkaloid . It primarily targets the central nervous system and has been shown to interact with glycine receptors . It also targets cancer cells , particularly hepatocellular carcinoma cells .
Mode of Action
Brucine dihydrate acts as an antagonist at glycine receptors and paralyzes inhibitory neurons . In the context of cancer, it inhibits the proliferation of HepG2 cells through regulating calcium concentration and depolarization of mitochondria .
Biochemical Pathways
Brucine dihydrate affects several biochemical pathways. It has been shown to down-regulate the expression of vascular endothelial growth factor (VEGF) , thereby inhibiting tumor angiogenesis, growth, and bone metastasis . It also regulates the Wnt/β-catenin signaling pathway , inhibiting the growth and migration of colorectal cancer cells .
Pharmacokinetics
It has been observed that brucine can be quickly eliminated after percutaneous absorption
Result of Action
The action of brucine dihydrate results in a range of molecular and cellular effects. It has anti-tumor , anti-inflammatory , and analgesic effects . Its central nervous system toxicity severely limits its clinical application .
Action Environment
The action of brucine dihydrate can be influenced by environmental factors such as temperature and water activity . For instance, the dihydrate form of brucine shows a nonstoichiometric (de)hydration behavior at relative humidity (RH) less than 40% at 25°C
生化学分析
Biochemical Properties
10,11-Dimethoxystrychnine plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), reducing the production of prostaglandin E2 (PGE2) and thromboxane B2, which are mediators of inflammation . Additionally, 10,11-Dimethoxystrychnine interacts with various biomolecules, inducing apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins .
Cellular Effects
10,11-Dimethoxystrychnine exerts various effects on different cell types and cellular processes. In cancer cells, it induces apoptosis and inhibits cell proliferation by modulating cell signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway . It also affects gene expression by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes . Furthermore, 10,11-Dimethoxystrychnine influences cellular metabolism by altering the levels of key metabolic enzymes and metabolites .
Molecular Mechanism
The molecular mechanism of 10,11-Dimethoxystrychnine involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. It acts as an antagonist at glycine receptors, leading to the inhibition of inhibitory neurotransmission and resulting in convulsions . Additionally, 10,11-Dimethoxystrychnine modulates gene expression by binding to specific transcription factors and altering their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 10,11-Dimethoxystrychnine change over time due to its stability and degradation. The compound is stable under normal storage conditions but can degrade when exposed to strong oxidizing agents . Long-term studies have shown that 10,11-Dimethoxystrychnine can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of 10,11-Dimethoxystrychnine vary with different dosages in animal models. At low doses, it has been shown to have anti-inflammatory and analgesic effects, while at higher doses, it can cause toxicity and adverse effects such as convulsions and respiratory paralysis . Threshold effects have been observed, with significant changes in cellular and physiological responses occurring at specific dosage levels .
Metabolic Pathways
10,11-Dimethoxystrychnine is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. It is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites that can affect metabolic flux and metabolite levels . The compound also influences the activity of key metabolic enzymes, altering the balance of metabolic pathways .
Transport and Distribution
Within cells and tissues, 10,11-Dimethoxystrychnine is transported and distributed through interactions with specific transporters and binding proteins. It can accumulate in certain tissues, leading to localized effects on cellular function . The compound’s distribution is influenced by its solubility and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of 10,11-Dimethoxystrychnine affects its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can enhance or inhibit its interactions with biomolecules, influencing its overall biochemical effects .
準備方法
Synthetic Routes and Reaction Conditions: Brucine dihydrate can be synthesized by stirring a suspension of brucine in water at temperatures between 40 and 50°C for one day . This method ensures the formation of the dihydrate form of brucine.
Industrial Production Methods: In industrial settings, brucine dihydrate is typically produced through crystallization from a water solution or from a solution of organic solvents containing a sufficient quantity of water. The physical stability of crystalline hydrates is dependent on temperature, absolute pressure, and partial water vapor pressure .
化学反応の分析
Types of Reactions: Brucine dihydrate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Brucine dihydrate can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions typically involve the use of reducing agents such as hydrogen gas or metal hydrides.
Substitution: Substitution reactions often involve halogenating agents or other electrophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield brucine N-oxide, while reduction could produce dihydrobrucine .
類似化合物との比較
Strychnine: Another alkaloid from Strychnos nux-vomica, known for its high toxicity and use in research.
Strychnine N-oxide: An oxidized form of strychnine with distinct chemical properties.
Brucine dihydrate’s unique properties and wide range of applications make it a compound of significant interest in various fields of scientific research.
特性
CAS番号 |
5892-11-5 |
|---|---|
分子式 |
C23H34N2O8 |
分子量 |
466.5 g/mol |
IUPAC名 |
(4aR,5aS,8aR,13aS,15aS,15bR)-10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;tetrahydrate |
InChI |
InChI=1S/C23H26N2O4.4H2O/c1-27-16-8-14-15(9-17(16)28-2)25-20(26)10-18-21-13-7-19-23(14,22(21)25)4-5-24(19)11-12(13)3-6-29-18;;;;/h3,8-9,13,18-19,21-22H,4-7,10-11H2,1-2H3;4*1H2/t13-,18-,19-,21-,22-,23+;;;;/m0..../s1 |
InChIキー |
XLXHHXCMBNBDMP-BEYGIVOKSA-N |
SMILES |
COC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCC=C6C5)OC.O.O |
異性体SMILES |
COC1=C(C=C2C(=C1)[C@]34CCN5[C@H]3C[C@@H]6[C@@H]7[C@@H]4N2C(=O)C[C@@H]7OCC=C6C5)OC.O.O.O.O |
正規SMILES |
COC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCC=C6C5)OC.O.O.O.O |
沸点 |
470 °C |
Color/Form |
Needles from acetone + water COLORLESS CRYSTAL OR WHITE, CRYSTALLINE POWDER White, crystalline alkaloid Colorless prisms (from ethanol/water) |
密度 |
greater than 1 at 68 °F (USCG, 1999) |
melting_point |
352 °F (NTP, 1992) 178 °C |
| 357-57-3 | |
物理的記述 |
Brucine appears as a white crystalline solid. Combustible but may require some effort to ignite. Toxic by inhalation (vapor, dust, etc.) and ingestion. Colorless or white odorless solid; Slightly soluble in water (3.2 g/L at 15 deg C); [HSDB] White powder; [MSDSonline] COLOURLESS CRYSTALS OR WHITE CRYSTALLINE POWDER. |
ピクトグラム |
Acute Toxic; Irritant; Health Hazard |
関連するCAS |
63428-84-2 |
溶解性 |
Crystals. Sol in water or alcohol. The solns are neutral or slightly acid. /Hydrochloride/ Prisms, dec 230 °C. Sol in water or alcohol. /Nitrate dihydrate/ Slightly soluble in ethyl ether and benzene; very soluble in ethanol. Slightly sol in water, ether, glycerin and ethyl acetate. Soluble in alcohol, chloroform, and benzene; slightly soluble in ether, glycerol, and ethyl acetate. In water, 3.2X10+3 mg/l @ 15 °C Solubility in water: poo |
同義語 |
10,11-dimethoxystrychnine brucine bruzin dimethoxystrychnine |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of molar volume in the context of supercritical extraction, and how does the measured value for brucine dihydrate inform this process?
A1: Molar volume plays a crucial role in supercritical extraction as it directly influences the solubility behavior of a compound in supercritical fluids. A higher molar volume generally correlates with lower solubility in a given supercritical fluid under the same conditions. The research paper reports the solid molar volume of brucine dihydrate as 320.2 cm3/mol at 298 K []. This value provides essential information for optimizing supercritical extraction parameters, such as pressure, temperature, and solvent choice, to achieve efficient extraction of brucine dihydrate.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[(5-Bromo-2-fluoro-3-pyridinyl)carbonyl]morpholine](/img/structure/B1375569.png)









![1-(Benzo[b]thiophen-7-yl)ethanone](/img/structure/B1375586.png)

